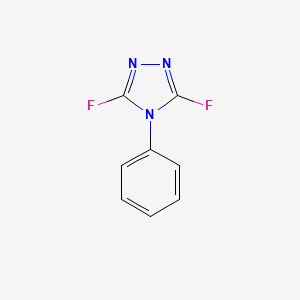

3,5-Difluoro-4-phenyl-4H-1,2,4-triazole

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. wisdomlib.org This class of molecules is of paramount importance in modern chemical research, forming the structural core of a vast array of biologically active compounds and functional materials. openmedicinalchemistryjournal.commdpi.com Their significance stems from several key attributes: the presence of nitrogen atoms introduces lone pairs of electrons and creates dipoles, which allows for a variety of intermolecular interactions such as hydrogen bonding. nih.govacs.org These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors. nih.gov

Consequently, nitrogen heterocycles are foundational to medicinal chemistry, with estimates suggesting they are present in approximately 85% of all bioactive compounds and over 75% of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov Beyond pharmaceuticals, their applications extend to agrochemicals, corrosion inhibitors, dyes, and polymers, highlighting their versatility and fundamental role in advancing chemical sciences. openmedicinalchemistryjournal.commdpi.com

Overview of 1,2,4-Triazole (B32235) Scaffolds in Advanced Organic and Inorganic Chemistry

Among the diverse family of nitrogen heterocycles, the 1,2,4-triazole ring is a particularly privileged scaffold. nih.gov This five-membered ring, with the molecular formula C₂H₃N₃, contains three nitrogen atoms at positions 1, 2, and 4. nih.gov The 1,2,4-triazole motif is noted for its chemical stability and its capacity to act as a pharmacophore, meaning it is a key structural component responsible for a molecule's biological activity. nih.govnih.gov Its ability to engage in hydrogen bonding, its dipole character, and its rigid planar structure enable high-affinity interactions with biological receptors. nih.gov

In advanced organic chemistry, 1,2,4-triazoles serve as versatile building blocks for the synthesis of more complex molecules and fused heterocyclic systems. acs.orgorganic-chemistry.org Their derivatives are integral to numerous clinically important drugs, particularly antifungal agents like fluconazole (B54011) and itraconazole, where the triazole ring is crucial for the inhibition of the lanosterol (B1674476) 14-alpha-demethylase enzyme. nih.govnih.govnih.gov The scaffold is also found in compounds with a wide spectrum of other reported bioactivities, including antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov

Distinctive Features and Conformational Preferences of 4H-1,2,4-Triazoles

The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govnih.gov The 1H tautomer is generally considered to be more stable. nih.gov The 4H-isomer is characterized by the substituent being attached to the nitrogen atom at the 4-position, which lies between the two nitrogen atoms at positions 1 and 2. This arrangement influences the molecule's electronic distribution and geometry.

The 4H-1,2,4-triazole system is inherently aromatic and planar. researchgate.net When substituted at the C3, C5, and N4 positions, as in the case of 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole, the primary conformational flexibility arises from the rotation around the single bond connecting the N4 atom to the phenyl ring. The degree of this rotation is influenced by steric hindrance and electronic interactions between the phenyl substituents and the atoms at the C3 and C5 positions of the triazole ring. In 3,5-disubstituted-4-phenyl-4H-1,2,4-triazoles, the phenyl group is typically twisted out of the plane of the triazole ring to minimize steric clash. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for determining the precise conformational preferences and solid-state structures of these compounds. nih.govmdpi.comresearchgate.net

Table 1: General Properties of 1,2,4-Triazole Scaffolds

| Feature | Description | Reference |

|---|---|---|

| Structure | Five-membered aromatic ring with three nitrogen atoms (positions 1, 2, 4). | nih.gov |

| Tautomerism | Exists as 1H and 4H tautomers; 1H is generally more stable. | nih.gov |

| Chemical Nature | High chemical stability, acts as a weak base. | nih.gov |

| Interactions | Capable of hydrogen bonding, dipole-dipole, and π-π stacking interactions. | nih.gov |

| Applications | Core scaffold in pharmaceuticals (especially antifungals), agrochemicals, and materials. | nih.govnih.gov |

Strategic Incorporation of Fluorine Atoms in Heterocyclic Architectures

The introduction of fluorine atoms into organic molecules, particularly heterocycles, is a widely used strategy in modern medicinal chemistry and materials science. nih.govrsc.org Fluorine is the most electronegative element, and its small atomic radius allows it to act as a bioisostere of a hydrogen atom, yet its electronic properties are profoundly different. nih.gov

Strategically placing fluorine atoms can lead to significant improvements in a molecule's pharmacological profile. nih.govnih.gov Key effects include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (e.g., Cytochrome P450), thereby increasing the molecule's half-life. nih.gov

Increased Binding Affinity: Fluorine can alter the electron distribution of a molecule, affecting its acidity/basicity (pKa) and its ability to form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins. nih.gov

Modulated Lipophilicity: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. rsc.org

The combination of a heterocyclic core with fluorine atoms often results in compounds with superior properties compared to their non-fluorinated counterparts, making fluorinated heterocycles a major focus of drug discovery. nih.govnih.govberkeley.edu

Table 2: Impact of Fluorination on Heterocyclic Compound Properties

| Property Affected | Consequence of Fluorine Incorporation | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond, blocking metabolic pathways. | nih.gov |

| Binding Affinity | Can be enhanced through favorable electrostatic and multipolar interactions with target enzymes. | nih.gov |

| Lipophilicity | Generally increased, which can improve membrane permeability. | rsc.org |

| Acidity/Basicity (pKa) | Altered due to the strong electron-withdrawing nature of fluorine, affecting ionization state. | nih.gov |

| Conformation | Can influence molecular shape and preferred binding conformations. | nih.gov |

Current Research Directions and Academic Importance of this compound and Cognate Systems

The compound this compound represents a confluence of the advantageous structural features discussed: a stable 4H-1,2,4-triazole core, a phenyl substituent that allows for further functionalization, and two strategically placed fluorine atoms. While specific research on this exact molecule is not extensively documented in public literature, its structure is of significant academic interest as a model system and a potential building block.

Current research on cognate systems, such as triazoles bearing difluorophenyl groups or other fluorinated substituents, is very active. nih.govnih.gov For instance, studies have shown that incorporating a 2,4-difluorophenyl moiety into a triazole hybrid can lead to potent antimicrobial activity. nih.gov The direct attachment of fluorine to the triazole ring, as in the target compound, is a more recent area of exploration. The synthesis of such compounds presents unique challenges but offers the potential to fine-tune the electronic properties of the heterocyclic ring directly.

Research directions for this compound and similar systems would likely focus on:

Novel Synthetic Methodologies: Developing efficient and regioselective methods for the direct fluorination of pre-formed triazole rings or for building the ring from fluorinated precursors.

Physicochemical Property Evaluation: Detailed characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography to understand its structural and electronic properties. researchgate.neturfu.ruijsr.net

Applications in Materials Science: Investigating its potential use in creating novel polymers or as a ligand in coordination chemistry, where the fluorine atoms could modulate the properties of metal complexes. openmedicinalchemistryjournal.com

Medicinal Chemistry Exploration: Using it as a scaffold or intermediate for the synthesis of new potential therapeutic agents, leveraging the combined benefits of the triazole core and fluorine substitution. nih.gov

The academic importance of this compound lies in its potential to serve as a key example of how direct fluorination can modulate the properties of a widely important heterocyclic system, paving the way for the design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGGDKSPULKHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoro 4 Phenyl 4h 1,2,4 Triazole and Analogous Structures

Strategic Approaches to 4H-1,2,4-Triazole Ring Construction

The formation of the 4H-1,2,4-triazole ring is a critical step in the synthesis of the target molecule. Various methods have been developed for the construction of this heterocyclic system, often utilizing hydrazides, amidines, and other nitrogen-containing precursors.

Cyclization Reactions Utilizing Hydrazides and Related Precursors

A common and versatile method for the synthesis of 1,2,4-triazoles involves the cyclization of hydrazide derivatives. For the synthesis of 4-phenyl substituted triazoles, a key intermediate is often a benzoic acid hydrazide which can be reacted with various reagents to form the triazole ring. For instance, the reaction of a hydrazide with an isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which upon cyclization, can form a triazole-thiol. This thiol group can potentially be a precursor for a subsequent fluorination step.

One general approach involves the reaction of benzoic acid hydrazide with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. This salt can then be cyclized with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net While this method does not directly yield the difluoro-derivative, the resulting triazole could be a substrate for further modifications.

Another approach involves the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, which is enabled by triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. mdpi.com

| Precursor 1 | Precursor 2 | Reagents | Product | Reference |

| Benzoic acid hydrazide | Carbon disulfide | KOH, Ethanol | Potassium dithiocarbazinate | researchgate.net |

| Potassium dithiocarbazinate | Hydrazine hydrate | Water | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |

| Secondary Amides | Hydrazides | Triflic anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | mdpi.com |

One-Pot Multi-Component Reactions for Substituted 1,2,4-Triazoles

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted 1,2,4-triazoles. These reactions involve the combination of three or more reactants in a single vessel to form a product that incorporates portions of all the reactants. While a specific one-pot synthesis for 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole is not prominently described, analogous syntheses of other substituted triazoles suggest the feasibility of such a route. For example, a facile electrochemical approach has been developed for the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate. rsc.org

Transition Metal-Catalyzed Routes to Triazole Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. These methods often offer high efficiency, selectivity, and functional group tolerance. While specific transition metal-catalyzed routes to this compound are not extensively documented, related methodologies provide a conceptual framework. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of 1,2,3-triazoles and can be adapted for 1,2,4-triazole (B32235) synthesis under certain conditions.

Methodologies for Introducing Fluorine Atoms into 1,2,4-Triazole Scaffolds

The introduction of fluorine atoms onto the 1,2,4-triazole ring is a crucial aspect of the synthesis of the target compound. This can be achieved either by using pre-fluorinated building blocks or by post-cyclization fluorination strategies.

Synthesis from Pre-fluorinated Building Blocks

The use of starting materials that already contain fluorine atoms is a direct and often effective strategy for the synthesis of fluorinated heterocycles. For the synthesis of this compound, a plausible precursor would be a difluoro-substituted acetamide (B32628) or a related derivative. For example, the synthesis of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles has been reported from trifluoromethylated amidrazones, suggesting that a similar pathway using a difluoroacetimidoyl chloride derivative could be viable.

The synthesis of N-phenyl-difluoroacetamide can be achieved through the reaction of an aniline (B41778) derivative with a difluoroacetylating agent. This difluoroacetamide could then potentially be converted to a hydrazide and subsequently cyclized to form the desired 3,5-difluoro-1,2,4-triazole ring.

Post-Cyclization Fluorination Strategies

An alternative approach is to first construct the 4-phenyl-4H-1,2,4-triazole ring and then introduce the fluorine atoms in a subsequent step. This can be achieved through various fluorination techniques.

One potential route involves the synthesis of a 3,5-dihalo-4-phenyl-4H-1,2,4-triazole, followed by a halogen exchange (Halex) reaction. In this method, the chloro or bromo substituents are replaced with fluorine atoms using a suitable fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst. The synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone has been reported, indicating the feasibility of synthesizing dichlorinated phenyl derivatives that could be precursors to the triazole ring. google.com

Another potential precursor for post-cyclization fluorination is 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). This compound can be synthesized from 4-phenylurazole (B107743) through oxidation. wikipedia.org The dione (B5365651) could then potentially be treated with a fluorinating agent to convert the carbonyl groups to difluoromethylene groups, although specific conditions for this transformation on PTAD are not well-documented.

Electrochemical fluorination represents another modern technique for the introduction of fluorine. Anodic fluorination of triazole derivatives has been shown to be a viable method for the synthesis of fluorinated triazoles. scispace.com

| Precursor | Fluorination Method | Reagents | Potential Product | Reference |

| 3,5-Dichloro-4-phenyl-4H-1,2,4-triazole | Halogen Exchange (Halex) | KF, Phase-transfer catalyst | This compound | google.com (analogous) |

| 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione | Carbonyl Fluorination | Fluorinating agent (e.g., DAST, Deoxo-Fluor) | This compound | wikipedia.org (precursor) |

| 4-Phenyl-4H-1,2,4-triazole | Electrochemical Fluorination | Anodic Fluorination | This compound | scispace.com |

Regioselective Synthesis and Isomer Control in 4H-1,2,4-Triazole Formation

The regioselective synthesis of 4H-1,2,4-triazoles, particularly those with aryl substituents at the N4 position, is a critical aspect of their production, ensuring the desired isomeric product is obtained. Control over isomer formation is paramount as different isomers can exhibit varied chemical and biological properties.

One of the common methods for synthesizing 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the reaction of diacylhydrazines with aromatic amines in the presence of a dehydrating agent. organic-chemistry.org The choice of reagents and reaction conditions plays a crucial role in directing the cyclization to form the desired 4H-1,2,4-triazole isomer over other possibilities, such as the 1H-isomer. For instance, the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives has been successfully achieved through the Suzuki cross-coupling reaction of pre-formed bromine-containing 4-alkyl-4H-1,2,4-triazoles with various arylboronic acids. organic-chemistry.org This post-modification approach ensures the regiochemistry at the N4 position is fixed early in the synthetic sequence.

Another strategy involves the one-pot synthesis from secondary amides and hydrazides, which can be activated by triflic anhydride followed by microwave-induced cyclodehydration. organic-chemistry.org This method has been shown to be effective for producing a variety of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Furthermore, the cyclization of amidrazones with aldehydes, often catalyzed by agents like ceric ammonium nitrate, provides an environmentally benign route to these compounds. organic-chemistry.org

In the context of forming N-aryl triazoles, electro-oxidative coupling has emerged as a powerful technique. A metal-free electro-oxidative strategy for synthesizing N2-aryl 1,2,3-triazoles by coupling enamines with aryldiazonium salts has been reported, highlighting the potential of electrochemical methods in achieving high regioselectivity. organic-chemistry.orgacs.org While this applies to 1,2,3-triazoles, the principles of controlling regioselectivity through electrochemical means could be extended to the synthesis of 4-aryl-4H-1,2,4-triazoles.

The synthesis of 3,5-diphenyl-4H-1,2,4-triazole derivatives has been achieved by treating 4-amino-4H-1,2,4-triazole with specific aldehydes and ketones, followed by reduction. researchgate.net This method also ensures the phenyl group is selectively placed at the desired positions.

While a direct synthesis for this compound is not extensively documented in the provided results, the synthesis of analogous dihalo derivatives provides a strong basis. For example, the synthesis of 3,5-di(p-bromophenyl)-4-phenyl-4H-1,2,4-triazole has been reported, which could theoretically be adapted by using fluorinated starting materials. The challenge in synthesizing the target difluoro compound would lie in the availability and reactivity of the corresponding difluoro precursors.

Advancement in Sustainable and Green Synthetic Protocols for Triazoles

The principles of green chemistry are increasingly being applied to the synthesis of triazoles to reduce the environmental impact of chemical processes. mdpi.com This involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

The use of ionic liquids (ILs) as green solvents has been explored in the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives via Suzuki cross-coupling. organic-chemistry.org Ionic liquids offer advantages such as low vapor pressure and high thermal stability. organic-chemistry.org Another green approach is the use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium for the oxidative cyclization of amidrazones and aldehydes. organic-chemistry.org

Microwave-Assisted Synthetic Transformations

Microwave-assisted synthesis has become a prominent green chemistry technique for the synthesis of 1,2,4-triazole derivatives, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. nih.gov

Several studies have demonstrated the efficiency of microwave irradiation in synthesizing various substituted 1,2,4-triazoles. For instance, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave conditions, a stark contrast to the several hours required by conventional methods. nih.gov Similarly, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from hydrazines and amide derivatives was completed in one minute with an 85% yield using microwave assistance. nih.gov

The synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine (B1678402) amide and urea (B33335) derivatives has also been efficiently carried out under microwave irradiation, resulting in very good yields under mild conditions. scipublications.com A catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation has also been developed, showcasing excellent functional-group tolerance and short reaction times.

The following table summarizes a comparison between conventional and microwave-assisted synthesis for some 1,2,4-triazole derivatives:

| Product | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) | Reference |

|---|---|---|---|---|---|

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | - | 82 | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute | - | 85 | nih.gov |

| 3-[(6-substituted phenyl organic-chemistry.orgnih.govfrontiersin.org triazolo[3,4-b] nih.govfrontiersin.orgfrontiersin.orgthiadiazol-3-yl)methyl]-2(3H)- benzoxazolone | - | 5-15 minutes | - | 72-74 | scielo.br |

| bis-1, 2, 4-triazole derivatives | 6-8 hours | 2-5 minutes | - | 79 |

Ultrasound-Assisted Chemical Synthesis

Ultrasound irradiation is another green synthetic tool that has been effectively employed in the synthesis of 1,2,4-triazole derivatives. Sonochemistry can accelerate reaction rates and improve yields through the phenomenon of acoustic cavitation. mdpi.comresearchgate.net

The ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives has been shown to be more efficient in terms of yield and reaction time compared to conventional methods. mdpi.com For example, a series of these compounds were synthesized in 75–89% yields within 40–80 minutes using ultrasound, whereas conventional methods required 16–26 hours for lower to moderate yields. mdpi.com

Another study reported a facile one-pot synthesis of 1,2,4-triazole derivatives under ultrasound irradiation from α-nitrophenyl hydrazones and methylene (B1212753) amines, achieving yields between 38.6% and 86.2%. A facile preparation of a series of 1,2,4-triazole derivatives under ultrasound irradiation has been described, proceeding via a one-pot reaction of α-nitrophenyl hydrazones with different methylene amines. researchgate.net

The table below presents data on ultrasound-assisted synthesis of 1,2,4-triazole derivatives:

| Product | Reaction Time (Ultrasound) | Yield (Ultrasound %) | Reference |

|---|---|---|---|

| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 40–80 minutes | 75–89 | mdpi.com |

| 1,2,4-triazole derivatives from α-nitrophenyl hydrazones | Not specified | 38.6–86.2 | |

| Polyfunctional 1,2,4-triazoles | 10–25 minutes | 70–96 | researchgate.net |

Spectroscopic and Structural Elucidation of 3,5 Difluoro 4 Phenyl 4h 1,2,4 Triazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the connectivity and chemical environment of atoms within a molecule. For 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) provides a complete picture of its structure.

Proton NMR (¹H NMR) Analysis of Aromatic and Heterocyclic Protons

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the protons of the N-phenyl group. Due to the rapid rotation of the phenyl ring, the aromatic protons would likely appear as a set of multiplets in the range of δ 7.2-7.8 ppm. The specific chemical shifts and coupling patterns would depend on the electronic effects of the difluorotriazole ring. The protons ortho to the triazole ring are expected to be the most deshielded. In some 4-phenyl-1,2,4-triazole systems, the aromatic protons can present as a complex multiplet. mdpi.com

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl H (ortho) | 7.5 - 7.8 | m |

| Phenyl H (meta) | 7.3 - 7.6 | m |

| Phenyl H (para) | 7.2 - 7.5 | m |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework. The triazole ring carbons (C3 and C5) are directly bonded to fluorine atoms, which will cause their signals to appear as doublets due to ¹J(C-F) coupling, typically in the range of 200-250 Hz. These carbons are expected to be significantly downfield, likely above δ 150 ppm. The phenyl carbons will also be observable, with the ipso-carbon (attached to the nitrogen) appearing around δ 130-135 ppm, and the other aromatic carbons resonating in the typical δ 120-130 ppm region. mdpi.com

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

| C3 / C5 (Triazole) | 155 - 165 | d | ¹J(C-F) ≈ 200-250 |

| C-ipso (Phenyl) | 130 - 135 | s | |

| C-ortho (Phenyl) | 128 - 132 | d | |

| C-meta (Phenyl) | 125 - 130 | d | |

| C-para (Phenyl) | 120 - 128 | d |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. In this compound, the two fluorine atoms at positions 3 and 5 are chemically equivalent, assuming free rotation of the phenyl group. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorine on heterocyclic rings can vary widely, but for a fluorinated triazole, a signal in the range of δ -60 to -100 ppm (relative to CFCl₃) might be anticipated. Computational methods, such as DFT, can be employed to predict ¹⁹F NMR chemical shifts with reasonable accuracy, providing a valuable tool for structural confirmation. rsc.orguni-muenchen.de

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To confirm the assignments from 1D NMR and to establish through-bond and through-space connectivities, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between the coupled protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, confirming the assignments of the phenyl C-H units.

HMBC (Heteronuclear Multiple Bond Correlation): This is particularly powerful for this molecule. It would show long-range correlations (2-3 bonds) between the phenyl protons and the triazole carbons (C3/C5), as well as the ipso-carbon of the phenyl ring, thereby confirming the connectivity between the phenyl group and the triazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The C-F stretching vibrations are expected to be strong and appear in the region of 1100-1300 cm⁻¹. The C=N stretching vibrations of the triazole ring typically appear around 1600-1450 cm⁻¹. ijsr.net Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aromatic C=C stretching bands would be present in the 1600-1400 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for identifying symmetric vibrations and the C=C and N=N bonds within the heterocyclic and aromatic rings.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Triazole C=N Stretch | 1600 - 1450 |

| Aromatic C=C Stretch | 1600 - 1400 |

| C-F Stretch | 1300 - 1100 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For C₈H₅F₂N₃, the calculated exact mass can be compared to the experimental value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum provides further structural information. The mass spectra of 1,2,4-triazole (B32235) derivatives can be complex. publish.csiro.au Common fragmentation pathways for phenyl-substituted triazoles involve the loss of small neutral molecules like N₂, HCN, and fragmentation of the phenyl ring. researchgate.net The presence of fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or CF-containing radicals.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure

Information not available.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles

Data not available.

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Data not available.

Theoretical and Computational Investigations of 3,5 Difluoro 4 Phenyl 4h 1,2,4 Triazole

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

No specific studies providing quantum chemical calculations for the electronic structure and energetic properties of 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole were found.

High-Level Ab Initio Calculations for Benchmark Data

There is no information available on high-level ab initio calculations performed to provide benchmark data for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

A specific analysis of the Frontier Molecular Orbitals (HOMO-LUMO) and the derivation of reactivity indices for this compound are not present in the reviewed literature.

Assessment of Aromaticity in Fluorinated 4H-1,2,4-Triazole Systems

No specific assessments of the aromaticity of this compound have been published.

Nucleus-Independent Chemical Shift (NICS) Computations

There are no available studies that report NICS computations for this compound to assess its aromatic character.

Electron Localization Function (ELF) and Other Aromaticity Descriptors

Information regarding the use of the Electron Localization Function (ELF) or other aromaticity descriptors to analyze this compound could not be found in the existing literature.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

General information on the computational analysis of related 1,2,4-triazole (B32235) derivatives is available. For instance, studies on various substituted triazoles have utilized Density Functional Theory (DFT) to explore their electronic structures, and molecular dynamics simulations have been employed to understand the behavior of other triazole-based compounds. However, these findings are not directly applicable to the specific fluorine-substituted compound and would not meet the stringent requirements for accuracy and specificity for this article.

Further research and publication in the field of computational chemistry are required to provide the specific data needed to populate the requested sections for this compound.

Chemical Reactivity and Derivatization Strategies for the 3,5 Difluoro 4 Phenyl 4h 1,2,4 Triazole Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Phenyl Moiety

The reactivity of the triazole and phenyl rings towards substitution reactions is distinctly different due to their electronic properties.

Triazole Ring: The 1,2,4-triazole (B32235) ring is an electron-deficient aromatic system. The presence of three electronegative nitrogen atoms significantly reduces the electron density of the carbon atoms (C-3 and C-5), making the ring highly resistant to electrophilic attack. Electrophilic substitution on the triazole core is generally not feasible. Conversely, the carbon atoms are theoretically susceptible to nucleophilic attack, though in this specific molecule, this reactivity is channeled through the displacement of the fluorine substituents (see Section 5.3).

Phenyl Moiety: The phenyl group attached at the N-4 position can undergo classical electrophilic aromatic substitution. The 4H-1,2,4-triazol-4-yl substituent acts as a deactivating group with meta-directing effects due to its electron-withdrawing nature. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the phenyl ring, primarily at the meta-positions, and would require forcing conditions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 3,5-Difluoro-4-(3-nitrophenyl)-4H-1,2,4-triazole |

| Bromination | Br₂ / FeBr₃ | 3,5-Difluoro-4-(3-bromophenyl)-4H-1,2,4-triazole |

| Acylation | RCOCl / AlCl₃ | 3,5-Difluoro-4-(3-acylphenyl)-4H-1,2,4-triazole |

Functionalization at Peripheral Positions (e.g., C-3, C-5, N-4)

Functionalization strategies for this scaffold are position-dependent and defined by the existing substituents.

C-3 and C-5 Positions: These positions are occupied by fluorine atoms. Consequently, any functionalization at these sites involves the chemical transformation or substitution of the fluorine atoms. This is a primary reactivity pathway for this molecule and is discussed in detail in the subsequent section.

N-4 Position: The N-4 position is substituted with a phenyl group, which blocks direct functionalization at the nitrogen atom (e.g., alkylation). Derivatization related to the N-4 position, therefore, involves modifications to the appended phenyl ring as described in Section 5.1.

Reactions Involving the Fluorine Substituents (e.g., Nucleophilic Aromatic Substitution, Defluorination)

The most significant reactivity of the 3,5-difluoro-4-phenyl-4H-1,2,4-triazole scaffold involves the fluorine substituents. The electron-withdrawing nature of the triazole ring strongly activates the C-F bonds towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing a wide variety of functional groups at the C-3 and C-5 positions. The high electronegativity of fluorine makes it a good leaving group in this context. A broad range of nucleophiles can be employed to displace one or both fluorine atoms, leading to mono- or di-substituted products. The reaction's regioselectivity (mono- versus di-substitution) can often be controlled by stoichiometry and reaction conditions.

Table 2: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Type | Potential Product(s) |

| Alkoxides (RO⁻) | Alcohols / Base | 3-Alkoxy-5-fluoro- or 3,5-Dialkoxy- derivatives |

| Amines (RNH₂) | Primary/Secondary Amines | 3-Amino-5-fluoro- or 3,5-Diamino- derivatives |

| Thiols (RS⁻) | Thiols / Base | 3-(Alkyl/Aryl)thio-5-fluoro- or 3,5-Di(alkyl/aryl)thio- derivatives |

| Azides (N₃⁻) | Sodium Azide | 3-Azido-5-fluoro- or 3,5-Diazido- derivatives |

Defluorination: Reductive defluorination, while less common than SNAr, is a potential transformation. This could be achieved using strong reducing agents or catalytic hydrogenation under specific conditions, which would yield 4-phenyl-4H-1,2,4-triazole. This reaction pathway effectively removes the activating groups and alters the subsequent reactivity of the triazole ring.

Annulation and Fusion Reactions Incorporating the 1,2,4-Triazole Core into Polycyclic Systems

The 1,2,4-triazole ring can serve as a building block for constructing more complex fused heterocyclic systems. While C-H activation and annulation on 4-substituted 1,2,4-triazole cores are reported to be underdeveloped, several strategies could be envisioned. researchgate.netnih.gov

Cyclocondensation Reactions: Following the substitution of the fluorine atoms with other reactive groups (e.g., amines, thiols), intramolecular or intermolecular cyclocondensation reactions can be initiated. For example, a 3-amino-5-thio-derivative could be cyclized with appropriate reagents to form triazolo-thiadiazine systems.

[3+2] and [4+2] Cycloaddition Reactions: Derivatives of the triazole could potentially participate in cycloaddition reactions. For instance, if a reactive substituent is introduced onto the phenyl ring, it could undergo intramolecular cycloaddition with the triazole N=N bond, although such reactivity is uncommon for the stable 1,2,4-triazole core. More commonly, the triazole ring itself is constructed via annulation. rsc.orgresearchgate.net

Tautomerism Studies and Their Impact on Reactivity (e.g., 4H-1,2,4-triazole equilibrium with other forms)

Prototropic tautomerism is a fundamental characteristic of N-unsubstituted 1,2,4-triazoles, which typically exist as an equilibrium mixture of 1H- and 4H-forms, with the 1H-tautomer generally being more stable. nih.govresearchgate.net

However, in This compound , the presence of the phenyl substituent at the N-4 position effectively "locks" the molecule into the 4H-tautomeric form. This has a profound impact on its reactivity:

Fixed Electronic and Steric Profile: The fixed 4H-tautomerism defines a constant electronic distribution and steric environment. This removes the ambiguity of reaction pathways that could arise from a shifting double bond and proton position within the ring.

Preclusion of N-H Reactivity: It eliminates reactions associated with the acidic N-H proton of unsubstituted triazoles, such as deprotonation followed by alkylation at N-1 or N-2. chemicalbook.com

Reactivity Focus: As a result, the dominant reactive sites are unequivocally the C-F bonds (activated for nucleophilic attack) and the N-phenyl ring (available for electrophilic attack), simplifying derivatization strategies.

While the ground state is fixed, understanding the electronic structure of the other theoretical tautomers (1H and 2H) can be important for computational studies and for predicting the behavior of the molecule under high-energy conditions or upon protonation, which occurs at an N-1 or N-2 nitrogen atom. acs.orgresearchgate.net

Advanced Applications in Materials Science and Industrial Chemistry

Integration in Optoelectronic Materials

The 4H-1,2,4-triazole core is a cornerstone for developing advanced optoelectronic materials due to its high nitrogen content and the resulting electronic characteristics. mdpi.com These heterocyclic compounds, featuring donor and acceptor moieties linked through π-conjugated systems, are extensively investigated for their use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The presence of nitrogen atoms in the aromatic ring significantly influences the molecule's electron distribution and enhances intramolecular electron transport, which is a critical feature for a potential luminophore. mdpi.com

Luminescent Properties and Design of Fluorophores

Derivatives of 4H-1,2,4-triazole are recognized for their significant luminescent properties and high quantum yields of emitted photons. researchgate.net The core structure allows for the synthesis of new luminophores, for example, by conjugating 4-alkyl-4H-1,2,4-triazole cores with various aromatic systems through a 1,4-phenylene linker. mdpi.comresearchgate.net These modifications result in compounds with strong emission properties. mdpi.com The introduction of fluorine atoms, as in 3,5-Difluoro-4-phenyl-4H-1,2,4-triazole, is a key strategy in the design of fluorophores. For instance, fluorinated phenyl groups have been incorporated into triazole derivatives to create photosensitizers for applications like photodynamic therapy. tandfonline.com

Research on related compounds demonstrates the tunability of their photophysical properties. For example, platinum(II) complexes using a 4,5-diphenyl-4H-1,2,4-triazol-3-yl derivative as an ancillary ligand exhibit green phosphorescence with high photoluminescence quantum yields (PLQY) up to 71% in solution. nih.gov Similarly, cationic iridium(III) complexes with phenyl-triazole based ligands have shown tunable luminescence from blue to red with quantum yields reaching 60% in a polymer matrix. nih.gov

| Compound/Complex | Emission Color | Max. EQE (%) | PLQY (%) | Reference |

| (4tfmppy)Pt(dptp) | Green | 26.90 | 71 | nih.gov |

| Cationic Ir(III) Complex | Blue to Red | - | up to 60 | nih.gov |

Table 1: Optoelectronic properties of representative 4H-1,2,4-triazole derivatives.

Application as Electron Transporting Layers in Organic Electronic Devices (e.g., OLEDs)

The 4H-1,2,4-triazole scaffold is particularly valuable in the construction of materials for OLEDs. mdpi.com Its derivatives are used as host materials and in electron-transporting layers (ETLs). hkbu.edu.hkresearchgate.net The electron-withdrawing nature of the triazole ring facilitates efficient electron injection and transport, which is crucial for balancing charge carriers within the device and improving performance. hkbu.edu.hk

For instance, a novel host material incorporating a 3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl moiety was designed for blue and green phosphorescent OLEDs (PhOLEDs). hkbu.edu.hk This material demonstrated a high triplet energy level (3.01 eV), a necessary characteristic for hosting high-energy phosphorescent emitters. hkbu.edu.hk In another study, platinum(II) complexes with an ancillary ligand containing a 4-phenyl-4H-1,2,4-triazole group were shown to facilitate charge trapping, leading to highly efficient green OLEDs with a maximum external quantum efficiency (EQE) of 26.90%. nih.gov The strategic placement of fluorine atoms in this compound would likely enhance electron-transporting properties due to fluorine's high electronegativity, making it a promising candidate for ETL materials in advanced OLEDs.

Utilization as Corrosion Inhibitors

Triazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, particularly in acidic and saline environments. mdpi.comnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic reactions. nih.gov The adsorption occurs through the lone pair electrons of the nitrogen atoms and, in some derivatives, sulfur atoms, which form coordinate bonds with the metal. nih.gov

Studies on compounds like 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) have demonstrated excellent performance in inhibiting the corrosion of mild steel in sulfuric acid, achieving an efficiency of 91.6% at a concentration of 0.5 mM. iscientific.orguniv-batna2.dzresearchgate.net This compound acts as a mixed-type inhibitor, and its effectiveness can be further enhanced synergistically by adding potassium iodide. iscientific.orguniv-batna2.dzresearchgate.net Similarly, 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) has been shown to be a good mixed-type inhibitor for copper in 3.5% NaCl solutions, with an inhibition efficiency of up to 90% at a concentration of 1500 ppm. researchgate.net

The mechanism involves the strong adsorption of the inhibitor molecules on the metal surface, which has been confirmed by various electrochemical and spectroscopic techniques. iscientific.orgresearchgate.net The presence of the phenyl group and the triazole ring in these molecules is crucial for their inhibitory properties. The difluoro-substitution in this compound could further modulate the electron density of the molecule, potentially leading to stronger adsorption and enhanced corrosion protection.

| Inhibitor | Metal | Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 91.6 | 0.5 mM | iscientific.orgresearchgate.net |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) | Copper | 3.5% NaCl | ~90 | 1500 ppm | researchgate.net |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-carbon Steel | 0.5 M HCl | 89 | 300 ppm | nih.gov |

Table 2: Corrosion inhibition efficiency of representative 4H-1,2,4-triazole derivatives.

Development as Ligands in Coordination Chemistry and Catalysis

The 1,2,4-triazole (B32235) ring is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atoms of the triazole ring act as coordination sites, allowing for the formation of mononuclear, dinuclear, and polynuclear complexes with interesting structural and electronic properties. Phenyl-triazole derivatives, in particular, have been used as cyclometalating ligands to create photoactive iridium(III) and platinum(IV) complexes. nih.gov

These ligands offer significant versatility, enabling fine-tuning of the redox and emission properties of the resulting metal complexes. nih.gov For example, by using 1-methyl-4-phenyl-1H-1,2,3-triazole as a ligand, researchers have synthesized cationic iridium(III) complexes where the emission color can be modulated from blue to red. nih.gov The ability to serve as both standard C^N chelators and C^C carbene-type chelators provides a pathway to novel tris-heteroleptic complexes. nih.gov The strong electron-withdrawing nature of the difluoro-substituted triazole ring in this compound would make it a compelling ligand for developing new catalysts and luminescent materials with tailored electronic structures.

Role in Polymer Chemistry and Supramolecular Assemblies

The 1,2,4-triazole moiety is a valuable building block in polymer science and supramolecular chemistry. nih.gov Its rigid structure, capacity for hydrogen bonding, and dipole character contribute to the formation of ordered supramolecular structures and polymers with specific functionalities. nih.gov For instance, polymers containing 4-azo-3,5-substituted-1,2,4-triazole units have been synthesized and have shown promise in applications such as antibacterial and anticorrosion coatings. ajchem-a.com

In the realm of supramolecular chemistry, the isosteric substitution of a 1,2,4-triazole moiety with a 1,2,3-triazole has been shown to enable the formation of hydrogels. acs.org This highlights the subtle structural changes that can lead to significant differences in self-assembly behavior. acs.org The synthesis of polymers with fluorescent and good electrical conductivity properties has been described using triazole derivatives, indicating their potential as electron-transporting materials in polymer-based electronics. researchgate.net The incorporation of the this compound unit into polymer chains or supramolecular networks could impart enhanced thermal stability, specific electronic properties, and new self-assembly motifs.

Applications in Agrochemistry Research (e.g., as structural motifs in herbicides or fungicides, focusing on chemical principles)

The 1,2,4-triazole ring is a well-known and significant structural motif in a wide array of agrochemicals, including fungicides, herbicides, and insecticides. mdpi.comrjptonline.org The biological activity of these compounds is often attributed to the specific interactions of the triazole ring with biological targets, such as enzymes. rjptonline.org For example, many triazole-based fungicides act by inhibiting the cytochrome P450 14α-demethylase enzyme, which is crucial for fungal cell membrane biosynthesis.

The chemical principle behind their efficacy lies in the electronic nature of the triazole ring and its substituents. The nitrogen atoms can participate in hydrogen bonding and coordination with metal ions in enzyme active sites. nih.gov Research has shown that derivatives of 3-substituted-phenyl-4H-1,2,4-triazole exhibit significant antifungal and insecticidal activities. rjptonline.org The introduction of halogen atoms, such as fluorine, into the structure is a common strategy in agrochemical design to enhance efficacy and modify properties like metabolic stability and transport. rjptonline.org Therefore, the this compound structure represents a promising scaffold for the development of new, potentially more potent or selective, agrochemicals. rjptonline.orgnih.gov

Q & A

Q. What are the optimized synthetic routes for 3,5-difluoro-4-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole derivatives often involves cyclization or condensation reactions. For example, 4-amino-1,2,4-triazoles can react with substituted benzaldehydes under reflux in ethanol or methanol with catalytic glacial acetic acid to form Schiff bases . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMSO enhance reaction rates but may require extended reflux (e.g., 18 hours) .

- Purification : Recrystallization using water-ethanol mixtures improves purity (yield ~65%) .

- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote imine formation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound derivatives?

Methodological Answer:

- Spectroscopy : - and -NMR confirm substituent positions and aromaticity. IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1250 cm) .

- X-ray crystallography : Resolves steric effects of the phenyl and fluorine substituents (e.g., dihedral angles between triazole and phenyl rings) .

- Elemental analysis : Validates stoichiometry and purity (>95% recommended for biological assays) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Antimicrobial testing : Use the disc diffusion method on Mueller Hinton agar to assess activity against Gram-positive/negative bacteria. Activity correlates with electron-withdrawing substituents (e.g., fluorine) enhancing membrane penetration .

- Dose-response assays : Start with concentrations of 10–100 µM and monitor inhibition zones or MIC (minimum inhibitory concentration) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole alkylation be addressed during synthesis?

Methodological Answer: Regioselectivity issues arise during alkylation due to competing N1 vs. N2 attacks. Strategies include:

- Desymmetrization : Use 3,5-dibromo-1H-1,2,4-triazole as a precursor to direct substitution at specific positions .

- De novo synthesis : Build the triazole core stepwise to control substituent placement (e.g., sequential cyclization and fluorination) .

- Kinetic control : Optimize reaction temperature and solvent polarity to favor one pathway (e.g., DMF at 60°C for higher N1 selectivity) .

Q. What computational methods are effective for predicting the electronic properties of this compound?

Methodological Answer:

Q. How do structural modifications influence structure-activity relationships (SAR) in antimicrobial applications?

Methodological Answer:

- Substituent effects : Fluorine atoms enhance lipophilicity and bioavailability. Comparative studies show 3,5-difluoro derivatives exhibit 2–3x higher activity than non-fluorinated analogs .

- Steric hindrance : Bulky groups (e.g., 4-cyclopropyl) reduce binding affinity, while planar substituents (e.g., phenyl) improve target engagement .

Q. How can contradictory biological activity data be resolved across studies?

Methodological Answer:

- Standardize assays : Use identical microbial strains (e.g., S. aureus ATCC 25923) and growth media (e.g., Mueller Hinton) to minimize variability .

- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation artifacts .

Q. What solvent systems optimize reaction kinetics for large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.